

Commercial Availability and Application of Thp-peg6 Derivatives: A Technical Guide

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Compound of Interest

Compound Name: **Thp-peg6**

Cat. No.: **B611358**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Tetrahydropyranyl-polyethylene glycol-6 (**Thp-peg6**) derivatives. It is designed to assist researchers, scientists, and drug development professionals in sourcing these versatile linkers and applying them in their experimental workflows. This document details commercially available **Thp-peg6** derivatives, provides established experimental protocols for their use, and illustrates a key application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability of Thp-peg6 and Its Derivatives

Thp-peg6 is a valuable heterobifunctional linker characterized by a tetrahydropyranyl (THP) protected hydroxyl group at one terminus of a hexaethylene glycol spacer, and a free hydroxyl group at the other. The THP group serves as a stable protecting group that can be readily removed under acidic conditions, allowing for sequential chemical modifications. The terminal hydroxyl group can be derivatized into a variety of functional groups, enabling conjugation to a wide range of molecules.

Several chemical suppliers offer **Thp-peg6** and a growing portfolio of its functionalized derivatives. These derivatives are critical for applications in drug delivery, bioconjugation, and the development of novel therapeutic modalities such as PROTACs. The following table

summarizes the commercially available **Thp-peg6** derivatives, providing key information for procurement.

Product Name	Functional Group	Supplier	Catalog/ Product No.	CAS No.	Molecular Formula	MW (g/mol)	Purity
Thp-peg6	Hydroxyl	BroadPharm	BP-21968	146395-14-4	C15H30O7	322.4	>95%
AxisPharm	AP11254	146395-14-4	C15H30O7	322.4	≥95%		
Cenmed	C007B-419770	146395-14-4	C15H30O7	322.4	0.98		
LabSolutions	-	146395-14-4	C15H30O7	322.4	98%		
Amino-peg6-Thp	Amine	Precise PEG	AG-0124	-	C17H35NO7	365.47	>96%
m-peg6-amine	Amine	BroadPharm	BP-22076	184357-46-8	C13H29NO6	295.4	98%
Amino-peg6-amine	Diamine	BroadPharm	BP-23486	76927-70-3	C14H32N2O6	324.4	97%
m-peg6-acid	Carboxylic Acid	BroadPharm	BP-20511	1347750-72-4	C14H28O8	324.4	98%
Azido-peg6-amine	Azide, Amine	BroadPharm	BP-22224	957486-82-7	C14H30N4O6	350.4	98%
Azido-peg6-acid	Azide, Acid	BroadPharm	BP-20612	361189-66-4	C15H29N3O8	379.4	98%
Azido-peg6-NHS ester	Azide, NHS Ester	BroadPharm	BP-21506	2055014-64-5	C19H32N4O10	476.5	98%

m-peg6-alkyne	Alkyne	Conju-Probe	-	-	C16H30 O7	334.41	-
Mal-peg6-acid	Maleimid e, Acid	BroadPh arm	BP-20610	518044-42-3	C19H31 NO10	433.5	98%
Iodoacet amido-peg6-acid	Iodoacet amide, Acid	BroadPh arm	BP-28040	-	C17H32I NO9	521.4	95%
TCO-peg6-amine	TCO, Amine	BroadPh arm	BP-24159	2353409-94-4	C23H44 N2O8	476.6	95%

Experimental Protocols

The following protocols provide detailed methodologies for the deprotection of the THP group and the subsequent use of **Thp-peg6** derivatives in bioconjugation, with a focus on PROTAC synthesis.

THP Group Deprotection

The THP ether is stable under basic and nucleophilic conditions but is readily cleaved under mild acidic conditions to reveal the free hydroxyl group.

Materials:

- **Thp-peg6** derivative
- Acetic acid
- Tetrahydrofuran (THF)
- Water
- Dichloromethane (DCM) or Ethyl Acetate

- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve the **Thp-peg6** derivative in a 3:1:1 mixture of acetic acid, THF, and water.[\[1\]](#)
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Once the reaction is complete, neutralize the mixture by carefully adding saturated sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[\[1\]](#)
- Filter and concentrate the solution under reduced pressure to obtain the deprotected product.

PROTAC Synthesis via Amide Bond Formation

This protocol outlines the coupling of a carboxylic acid-functionalized molecule (e.g., a protein of interest ligand) to an amine-terminated PEG6 linker, followed by conjugation to a second molecule.

Materials:

- Amine-terminated PEG6 derivative (e.g., m-peg6-amine)
- Carboxylic acid-functionalized ligand (Ligand-COOH)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)

- Anhydrous DMF (N,N-Dimethylformamide)
- Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
- Reverse-phase HPLC for purification

Procedure:

- Activation of Carboxylic Acid: In a dry reaction vessel under an inert atmosphere, dissolve the Ligand-COOH (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.[\[2\]](#)
- Coupling Reaction: To the activated ligand solution, add the amine-terminated PEG6 derivative (1.1 eq).
- Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the formation of the ligand-linker conjugate by LC-MS.
- Quenching (Optional): The reaction can be stopped by adding a quenching buffer.
- Purification: Purify the resulting conjugate by reverse-phase HPLC.
- The purified ligand-linker conjugate can then be used in a subsequent reaction to attach the second ligand (e.g., an E3 ligase ligand) using a similar amide coupling strategy if the other end of the PEG linker has been appropriately functionalized with a carboxylic acid.

PROTAC Synthesis via Click Chemistry

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for the conjugation of an azide-functionalized PEG6 linker to an alkyne-containing molecule.

Materials:

- Azido-peg6 derivative (e.g., Azido-peg6-acid)
- Alkyne-functionalized ligand
- Copper(II) sulfate (CuSO_4)

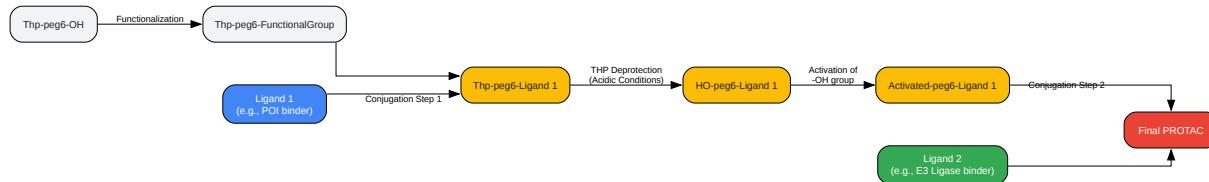
- Sodium ascorbate
- Solvent (e.g., DMF, t-BuOH/H₂O)
- Reverse-phase HPLC for purification

Procedure:

- In a reaction vessel, dissolve the alkyne-functionalized ligand (1.0 eq) and the azido-peg6 derivative (1.1 eq) in a suitable solvent mixture (e.g., DMF or 1:1 t-BuOH/H₂O).
- In a separate vial, prepare fresh solutions of CuSO₄ (e.g., 0.1 M in water) and sodium ascorbate (e.g., 0.2 M in water).
- Add the CuSO₄ solution (0.1 eq) to the reaction mixture, followed by the sodium ascorbate solution (0.2 eq).
- Reaction Monitoring: Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the formation of the triazole-linked conjugate by LC-MS.
- Purification: Upon completion, purify the crude product by reverse-phase HPLC to obtain the desired ligand-linker conjugate.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis of a PROTAC using a heterobifunctional **Thp-peg6** derivative. This modular approach allows for the sequential attachment of a protein of interest (POI) ligand and an E3 ligase ligand.



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Caption: General workflow for PROTAC synthesis using a **Thp-peg6** derivative.

This guide serves as a starting point for researchers utilizing **Thp-peg6** derivatives. The provided information on commercial availability should streamline the procurement process, while the detailed protocols offer a solid foundation for experimental design. The versatility of **Thp-peg6** linkers continues to make them a valuable tool in the advancement of drug discovery and development.

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References

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